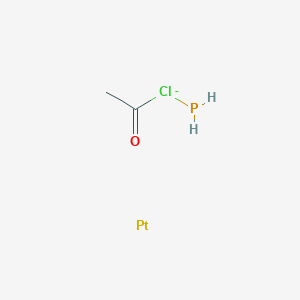
1-Phosphanylchloranuidylethanone;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphanylchloranuidylethanone;platinum is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 1-Phosphanylchloranuidylethanone;platinum typically involves the reaction of chloroplatinic acid with phosphanylchloranuidylethanone under controlled conditions. Various methods can be employed to achieve this, including:
Ethylene Glycol Reduction Method: This method involves the reduction of platinum (IV) in ethylene glycol, resulting in the formation of platinum nanoparticles.
Incipient Wetness Impregnation Technique: This technique involves the impregnation of a support material with a platinum precursor, followed by reduction to form platinum particles.
Rapid Synthesis Method: A more recent method involves heating a solution of chloroplatinic acid and sodium rhodizonate to quickly produce platinum nanoparticles.
Analyse Chemischer Reaktionen
1-Phosphanylchloranuidylethanone;platinum undergoes various chemical reactions, including:
Oxidation: Platinum can react with halogens such as fluorine, chlorine, bromine, and iodine to form platinum halides.
Reduction: Platinum compounds can be reduced to form metallic platinum or lower oxidation state compounds.
Common reagents used in these reactions include halogens (F₂, Cl₂, Br₂, I₂), reducing agents (e.g., NaBH₄), and stabilizing agents. Major products formed from these reactions include various platinum halides and reduced platinum species .
Wissenschaftliche Forschungsanwendungen
1-Phosphanylchloranuidylethanone;platinum has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phosphanylchloranuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis . Additionally, platinum compounds can modulate immune responses and enhance the efficacy of immunotherapy .
Vergleich Mit ähnlichen Verbindungen
1-Phosphanylchloranuidylethanone;platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug that forms DNA crosslinks and induces apoptosis.
Carboplatin: A less toxic derivative of cisplatin with similar anticancer properties.
Oxaliplatin: Another platinum-based anticancer drug used primarily for colorectal cancer.
The uniqueness of this compound lies in its specific ligand structure, which may confer distinct reactivity and biological activity compared to other platinum compounds.
Eigenschaften
CAS-Nummer |
62779-66-2 |
|---|---|
Molekularformel |
C2H5ClOPPt- |
Molekulargewicht |
306.57 g/mol |
IUPAC-Name |
1-phosphanylchloranuidylethanone;platinum |
InChI |
InChI=1S/C2H5ClOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |
InChI-Schlüssel |
KNMSLEJHRMTTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[Cl-]P.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


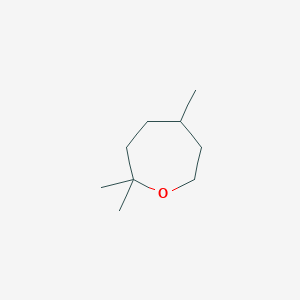
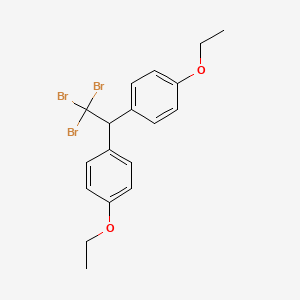
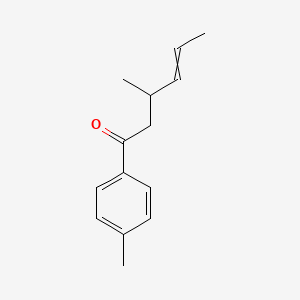
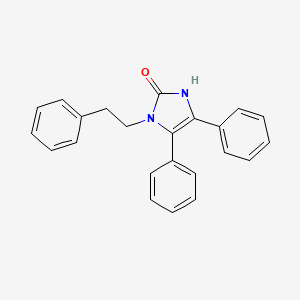

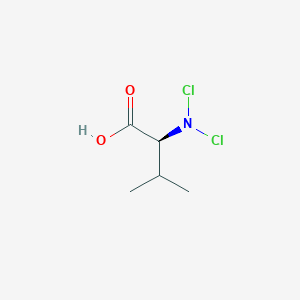

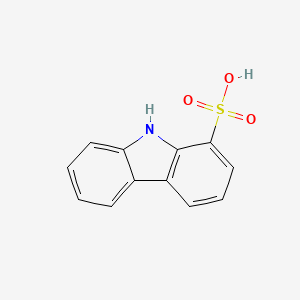
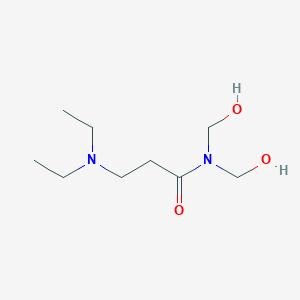
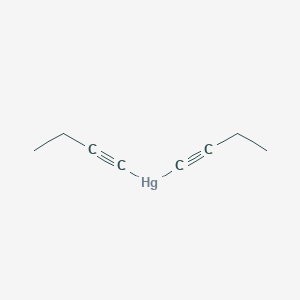
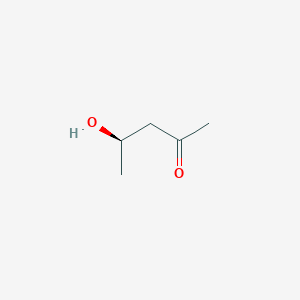

![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
